N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine
Description
N-[(2-Amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is a structurally complex compound featuring a pyrimidine core substituted with an amino group at the 2-position and a methylene-linked ethylamine side chain bearing 3,4-dimethoxyphenyl substituents. This combination of functional groups—pyrimidine, amino, and methoxy-substituted aromatic rings—imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-4-3-11(7-14(13)21-2)5-6-17-8-12-9-18-15(16)19-10-12/h3-4,7,9-10,17H,5-6,8H2,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICNAYHVKUOHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the dimethoxyphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine and Methoxyphenyl Groups
The following table highlights key structural analogues and their distinguishing features:
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Pyrazolopyrimidine core, 3,4-dimethoxyphenyl, fluorophenyl substituents | Anticancer, antimicrobial | Replaces pyrimidine with pyrazolopyrimidine; additional fluorophenyl group enhances lipophilicity |
| 3,4-Dimethoxyphenethylamine | Phenethylamine backbone, 3,4-dimethoxy groups | Neurotransmitter modulation (e.g., dopamine agonism) | Lacks pyrimidine ring; simpler structure limits target specificity |
| N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide | Thiazole ring, dual dimethoxyphenyl groups | Antimicrobial, anti-inflammatory | Thiazole replaces pyrimidine; amide linkage alters solubility and bioavailability |
| N-(2-Methoxy-5-nitrophenyl)acetamide | Nitrophenyl, methoxy, acetamide groups | Reactivity in chemical synthesis | No pyrimidine or amino groups; nitro group increases electrophilicity |
Functional Group Impact on Bioactivity
- Amino-Pyrimidine Core: The 2-amino-pyrimidine moiety is critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Derivatives like N,N-dimethyl-5-(methylaminomethyl)pyrimidin-4-amine show moderate antimicrobial activity, but the target compound’s additional methoxyphenyl groups may enhance binding affinity .
- Methoxyphenyl Substituents: The 3,4-dimethoxy configuration on the phenyl ring is associated with improved membrane permeability and serotonin/dopamine receptor interactions.
- Ethylamine Linker : The ethylamine chain in the target compound allows conformational flexibility, a feature shared with N-acetyl-3,4-dimethoxyphenethylamine, which is explored for neuroprotective applications .
Biological Activity
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group, which is linked to a phenyl moiety with methoxy groups. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity
- Research indicates that derivatives of pyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral replication in cell lines. Studies have reported EC50 values indicating potent inhibition of viral enzymes, such as reverse transcriptase .
-
Antitumor Activity
- In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in leukemia cells with IC50 values ranging from 25 nM to 77 nM .
- Enzyme Inhibition
Study 1: Antiviral Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antiviral activity of pyrimidine derivatives against HIV. The results showed that compounds with similar structural motifs as this compound exhibited significant inhibition of viral replication at low micromolar concentrations (EC50 < 0.35 µM) .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of related compounds in a series of human cancer cell lines. The study found that certain derivatives led to a reduction in cell viability by over 70% at concentrations around 50 µM. Mechanistic studies suggested that these compounds triggered apoptosis through caspase activation pathways .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. A common approach starts with coupling 2-amino-5-pyrimidinylmethyl derivatives with 2-(3,4-dimethoxyphenyl)ethylamine. Key factors include:
- Reagents : Use of fluorinated intermediates (e.g., 2-chloro-5-fluoropyrimidine) and methoxy-substituted aryl halides.
- Catalysts : Triethylamine or palladium catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature : Controlled heating (60–100°C) to accelerate substitution reactions while avoiding decomposition.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization requires balancing stoichiometry and reaction time .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, pyrimidine protons at δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrimidine derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular Dynamics (MD) : Simulates binding kinetics with enzymes (e.g., kinase inhibitors) by analyzing π-π stacking and hydrophobic interactions with active sites .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with biological activity using descriptors like logP and polar surface area .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses against targets (e.g., ATP-binding pockets) .
Q. How do structural modifications in analogous pyrimidine derivatives affect biological activity, and how can this inform SAR studies?
- Methodological Answer :
- Substituent Analysis : Compare the target compound with derivatives bearing halogen (F/Cl) or methyl groups. For example:
- Fluoro groups enhance metabolic stability and binding affinity to kinases .
- Methoxy groups improve solubility but may reduce membrane permeability .
- Bioassay Data : Test against antimicrobial (MIC assays) or anticancer (MTT assays) models. For instance, replacing dimethoxy with trifluoromethyl groups in similar compounds increased cytotoxicity by 30% .
- SAR Trends : Use regression analysis to quantify substituent contributions (e.g., Hammett σ values for electronic effects) .
Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in antifungal activity may arise from differing fungal strains .
- Structural Validation : Re-examine compound purity (HPLC, NMR) and stereochemistry (CD spectroscopy) to confirm reported structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
